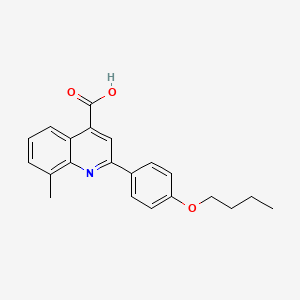

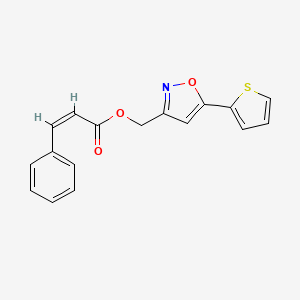

N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemicals that include pyrazole, triazole, and thiophene moieties. These structural components are frequently observed in molecules with significant biological activity, including anti-inflammatory, antimicrobial, and potential therapeutic applications. The synthesis and study of such compounds are driven by the continuous search for new molecules with enhanced efficacy and specificity for various biological targets.

Synthesis Analysis

Synthesis typically involves multi-step reactions starting with the construction of the core pyrazole or triazole ring, followed by subsequent functionalization with thiophene and phenyl groups. For example, compounds similar to the target molecule have been synthesized through cyclization reactions of amino-substituted thiophenes with appropriate halides or acyl chlorides, followed by further modifications to introduce the pyrazole and triazole units (Kariuki et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds with pyrazole, triazole, and thiophene components can be characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These techniques help elucidate the arrangement of atoms within the molecule and confirm the presence of the desired functional groups. X-ray crystallography, in particular, provides detailed information about the molecular conformation and the spatial arrangement of the different rings in the compound (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions at the pyrazole, triazole, or thiophene rings. These can participate in various chemical reactions, including nucleophilic substitution, oxidation, and further ring-closure reactions, leading to the synthesis of complex derivatives with potential biological activities. The presence of multiple reactive sites allows for the synthesis of a diverse range of compounds from a common precursor (Youssef et al., 2008).

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Several studies have synthesized and evaluated derivatives similar to the queried compound for their antimicrobial activities. For instance, novel thiazolyl pyrazole and benzoxazole derivatives have been characterized for antibacterial screening, showing potential as antibacterial agents (Landage, Thube, & Karale, 2019). Furthermore, compounds with structural similarities have been tested against various bacterial and fungal strains, suggesting their use in combating microbial infections (Shaikh et al., 2014).

Antitumor and Anticancer Properties

The antitumor properties of related compounds have been extensively researched. For example, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines, revealing promising activities (Gomha, Edrees, & Altalbawy, 2016). Another study on thiazolyl-pyrazole derivatives as anticancer agents highlighted their potential, with certain compounds showing promising binding affinities against the epidermal growth factor receptor kinase (EGFR) and exhibiting activities close to standard drugs against human liver carcinoma cell lines (Sayed et al., 2019).

Anti-Inflammatory and Analgesic Effects

Research on celecoxib derivatives has explored their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage, compared to untreated controls or celecoxib (Küçükgüzel et al., 2013).

Molecular Docking and Computational Studies

Computational and pharmacological evaluations of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions have been conducted. These studies provide insights into the molecular interactions and potential therapeutic applications of these compounds (Faheem, 2018).

Propiedades

IUPAC Name |

N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N6O3S2/c1-23-13-15-25(16-14-23)29-19-28(30-12-7-17-44-30)38-40(29)33(42)22-45-34-37-36-31(39(34)26-9-6-8-24(2)18-26)20-35-32(41)21-43-27-10-4-3-5-11-27/h3-18,29H,19-22H2,1-2H3,(H,35,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRXXIGNRRTBCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2498647.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2498649.png)

![3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B2498652.png)